1-((3,4-Dihydro-2H-1-benzopyran-2-yl)carbonyl)-4-(2-methylphenyl)piperazine
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Overview
Description
1-((3,4-Dihydro-2H-1-benzopyran-2-yl)carbonyl)-4-(2-methylphenyl)piperazine is a complex organic compound that features a benzopyran ring fused with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,4-Dihydro-2H-1-benzopyran-2-yl)carbonyl)-4-(2-methylphenyl)piperazine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the benzopyran ring: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Attachment of the piperazine ring: The piperazine moiety can be introduced through nucleophilic substitution reactions.
Final coupling: The final step involves coupling the benzopyran and piperazine rings through a carbonyl linkage, possibly using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-((3,4-Dihydro-2H-1-benzopyran-2-yl)carbonyl)-4-(2-methylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the synthesis of advanced materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-((3,4-Dihydro-2H-1-benzopyran-2-yl)carbonyl)-4-phenylpiperazine
- 1-((3,4-Dihydro-2H-1-benzopyran-2-yl)carbonyl)-4-(3-methylphenyl)piperazine
Uniqueness
1-((3,4-Dihydro-2H-1-benzopyran-2-yl)carbonyl)-4-(2-methylphenyl)piperazine is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
81816-79-7 |
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Molecular Formula |
C21H24N2O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3,4-dihydro-2H-chromen-2-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H24N2O2/c1-16-6-2-4-8-18(16)22-12-14-23(15-13-22)21(24)20-11-10-17-7-3-5-9-19(17)25-20/h2-9,20H,10-15H2,1H3 |
InChI Key |
GVUQPBAACABKDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCC4=CC=CC=C4O3 |
Origin of Product |
United States |
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